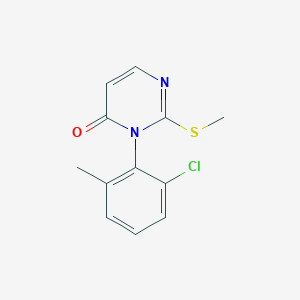
4-Chloro-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylbutanoic acid is an organic compound with the molecular formula C5H9ClO2 It is a chlorinated derivative of butanoic acid, characterized by the presence of a chlorine atom at the fourth position and a methyl group at the second position of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylbutanoic acid can be achieved through several methods. One common approach involves the chlorination of 2-methylbutanoic acid. This reaction typically requires the use of chlorine gas (Cl2) in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the use of 2-methylbutanoic acid as a starting material, which is then subjected to halogenation using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom at the fourth position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agents and conditions employed.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).
Major Products Formed
Substitution: Formation of 4-hydroxy-2-methylbutanoic acid or 4-amino-2-methylbutanoic acid.
Oxidation: Formation of this compound derivatives with higher oxidation states.
Reduction: Formation of 4-chloro-2-methylbutanol or 2-methylbutane.
Scientific Research Applications
4-Chloro-2-methylbutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the methyl group can influence the compound’s reactivity and binding affinity to these targets. For example, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutanoic acid: Lacks the methyl group at the second position, resulting in different chemical properties and reactivity.
2-Methylbutanoic acid: Lacks the chlorine atom, leading to different applications and biological activities.
4-Chloro-2-methylphenoxyacetic acid: Contains a phenoxy group, making it structurally distinct and used primarily as a herbicide.
Uniqueness
4-Chloro-2-methylbutanoic acid is unique due to the combined presence of both a chlorine atom and a methyl group, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
4-chloro-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACOJLDLXBNEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594999 |
Source


|
| Record name | 4-Chloro-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672305-40-7 |
Source


|
| Record name | 4-Chloro-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)


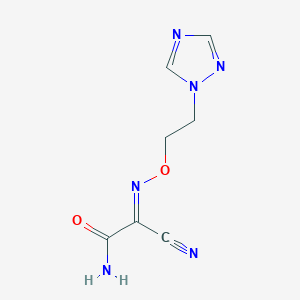
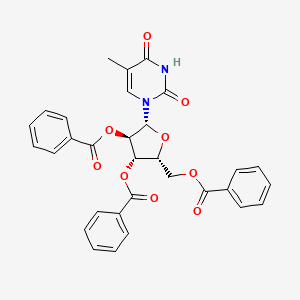
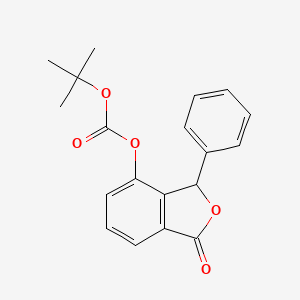
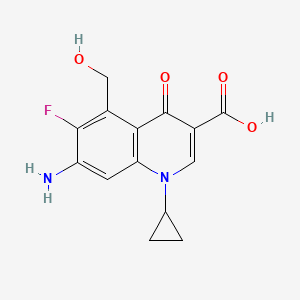
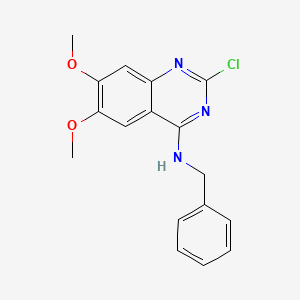

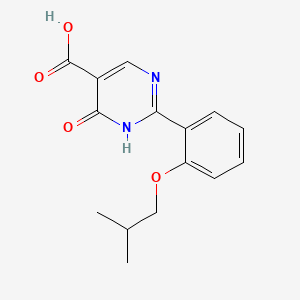
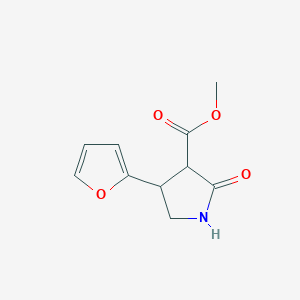
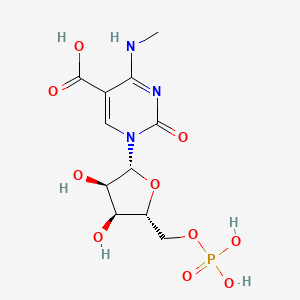
![6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12912482.png)
